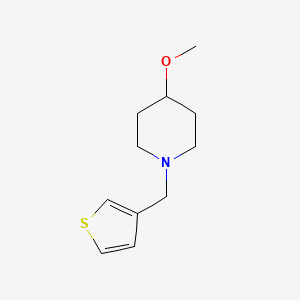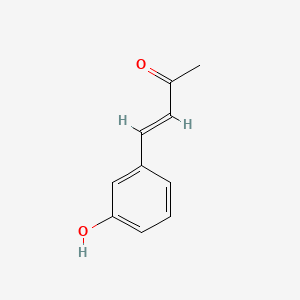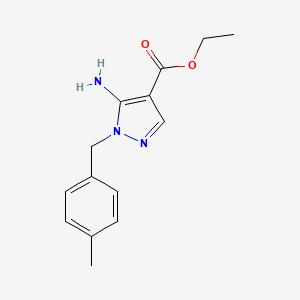
3-(1-アミノエチル)-4-メチル-4,5-ジヒドロ-1H-1,2,4-トリアゾール-5-オン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(S)-3-(1-Aminoethyl)benzonitrile hydrochloride” has a CAS Number of 2741870-03-9 and a molecular weight of 182.65 .
Synthesis Analysis
The synthesis of related compounds such as “®-3-(1-aminoethyl)-2-methylbenzonitrile hydrochloride” has been described in the literature . The synthesis typically involves various chemical transformations under controlled conditions .
Molecular Structure Analysis
The molecular structure of “®-3-(1-Aminoethyl)benzonitrile hydrochloride” has been analyzed . It has a molecular formula of CHClN and an average mass of 182.650 Da .
Chemical Reactions Analysis
While specific chemical reactions involving “3-(1-aminoethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride” are not available, related compounds such as “®-3-(1-Aminoethyl)benzonitrile hydrochloride” have been studied .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-3-(1-Aminoethyl)benzonitrile hydrochloride” include a molecular weight of 182.65 and a storage temperature of room temperature .
作用機序
The mechanism of action of 3-(1-aminoethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride is not fully understood, but it is thought to involve the modulation of serotonin and dopamine neurotransmission. 3-(1-aminoethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride has been shown to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It has also been shown to inhibit the reuptake of dopamine, which is involved in the regulation of movement and reward.
Biochemical and Physiological Effects:
3-(1-aminoethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride has a variety of biochemical and physiological effects, including the modulation of serotonin and dopamine neurotransmission, as well as the inhibition of monoamine oxidase. It has also been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
3-(1-aminoethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride has several advantages for use in lab experiments, including its high potency and selectivity for certain receptors. However, it also has several limitations, including its potential for toxicity and the need for careful dosing and monitoring.
将来の方向性
There are several future directions for research on 3-(1-aminoethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride, including the development of new drugs based on its structure and the exploration of its potential therapeutic uses. Additionally, further studies are needed to fully understand the mechanism of action of 3-(1-aminoethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride and its effects on various biological processes.
合成法
The synthesis of 3-(1-aminoethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride involves the reaction of 4,5-dihydro-1H-1,2,4-triazol-5-one with ethylenediamine and methyl iodide in the presence of hydrochloric acid. This method has been described in detail in various scientific publications.
科学的研究の応用
ピペリジン類の紹介
ピペリジンは、sp3混成状態の窒素原子1個と炭素原子5個を含む6員環複素環です。 ピペリジン含有化合物は、創薬において重要な役割を果たし、製薬業界で広く使用されています 。この特定のピペリジン誘導体の用途について探求しましょう。
最近の進歩
合成方法:最近の研究では、置換ピペリジンの効率的でコスト効果の高い合成方法に焦点を当てています。 多成分反応、環化反応、環形成反応が積極的に探求されています .
生物学的評価:科学者たちは、ピペリジン含有化合物の生物学的活性を引き続き評価しています。これには、有効性、毒性、薬物動態の試験が含まれます。 ピペリジン部分を持つ新規薬物候補が調査されています .
要約すると、「3-(1-アミノエチル)-4-メチル-4,5-ジヒドロ-1H-1,2,4-トリアゾール-5-オン塩酸塩」は、創薬から神経科学研究に至るまで、さまざまな分野で有望です。 世界中の研究者は、その用途と潜在的な利点に関する理解を深めることに貢献しています 。さらに詳しい情報が必要な場合や、追加の質問がある場合は、お気軽にお問い合わせください!😊
Safety and Hazards
The safety data sheet for a related compound, Aniline, indicates that it is a combustible liquid that may cause an allergic skin reaction, serious eye damage, and drowsiness or dizziness . It is suspected of causing genetic defects and cancer, and causes damage to organs through prolonged or repeated exposure .
特性
IUPAC Name |
3-(1-aminoethyl)-4-methyl-1H-1,2,4-triazol-5-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O.ClH/c1-3(6)4-7-8-5(10)9(4)2;/h3H,6H2,1-2H3,(H,8,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESICMFJTBPBHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=O)N1C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((5-chlorothiophen-2-yl)sulfonyl)methyl)-1,2,4-oxadiazole](/img/structure/B2441998.png)

![5-chloro-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2442002.png)

![4-chloro-5-[(3-chlorophenoxy)methyl]-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2442006.png)
![1-(2-Methoxypyridin-4-yl)-4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-2-one](/img/structure/B2442007.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pivalamide](/img/structure/B2442009.png)

![2-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpyrrolidin-3-yl]pyrazine](/img/structure/B2442014.png)
![5-{1-[(1-methyl-1H-indazol-3-yl)carbonyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2442015.png)
![N-(4-chlorophenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2442017.png)
![6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B2442019.png)